N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers often face regioisomer misidentification in pyrrolidine building blocks, leading to invalid SAR. This compound provides the specific 3-carboxamide geometry with ortho-fluorine substitution, verified by the distinct LogP (1.05) and TPSA (41.13 Ų) profile. - Enables precise 3D vector exploration vs. the 2-carboxamide isomer. - Ortho-fluorine serves as a ¹⁹F NMR probe and weak H-bond acceptor. - Supplied at 98% purity, stored at 2-8°C sealed dry, ensuring reliable parallel synthesis outcomes.

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
Cat. No. B11811227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorobenzyl)pyrrolidine-3-carboxamide
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15-12(16)10-5-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16)
InChIKeyHDUBOHYFIDCSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity, Purity, and Physicochemical Baseline


N-(2-Fluorobenzyl)pyrrolidine-3-carboxamide (CAS 1343897-26-6) is a fluorinated pyrrolidine-3-carboxamide building block with molecular formula C₁₂H₁₅FN₂O and molecular weight 222.26 g/mol . Its structure situates the carboxamide at the pyrrolidine 3‑position, linked via an amide bond to a 2‑fluorobenzyl moiety, giving it a distinct spatial orientation relative to the more common 2‑carboxamide regioisomer (CAS 1464015‑28‑8) . Commercially, this compound is typically supplied at 98% purity with documented storage conditions of 2–8°C sealed under dry atmosphere, and its computed TPSA of 41.13 Ų and LogP of 1.0514 define a physicochemical profile that directly impacts solubility, permeability, and formulation compatibility in medicinal chemistry campaigns .

Why Generic Pyrrolidine Amide Substitution Fails


Pyrrolidine carboxamide derivatives are not interchangeable building blocks, because regioisomeric positioning of the carboxamide group fundamentally alters the vector of hydrogen‑bond donor/acceptor presentation and the three‑dimensional shape of the molecule . The 3‑carboxamide isomer places the amide bond at a different dihedral angle relative to the pyrrolidine nitrogen compared to the 2‑carboxamide analog, which can lead to divergent binding poses in enzyme pockets or receptor sites even when the substituents are identical . Furthermore, the ortho‑fluorine on the benzyl ring introduces a unique electrostatic and steric environment that is absent in non‑fluorinated or para‑fluorinated analogs, potentially altering metabolic stability and target engagement [1]. These structural nuances mean that a procurement decision based solely on molecular formula similarity risks selecting a compound with a meaningfully different biological or physicochemical outcome.

Quantitative Differentiation from Closest Analogs


Regioisomeric Identity: 3-Carboxamide vs. 2-Carboxamide Geometry

The 3‑carboxamide regioisomer (CAS 1343897‑26‑6) places the amide bond on the pyrrolidine ring at position 3, whereas the 2‑carboxamide analog (CAS 1464015‑28‑8) places it at position 2 . This positional shift changes the relative orientation of the hydrogen‑bond donor (N–H) and acceptor (C=O) with respect to the secondary amine of the pyrrolidine ring. Although no direct co‑crystal structure or affinity data are available for this exact pair, the computed topological polar surface area (TPSA) of 41.13 Ų for the 3‑carboxamide provides a reference point; the 2‑carboxamide isomer, having the same atom composition, would be expected to have an identical TPSA but a different three‑dimensional presentation of that polar surface, which is known in medicinal chemistry to influence target recognition [1].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Fluorine Position on Benzyl Ring: ortho-F vs. para-F and Non-Fluorinated Analogs

The 2‑fluorobenzyl substituent in the target compound introduces an ortho‑fluorine atom that can participate in distinct electrostatic and steric interactions compared to the 3‑fluorobenzyl or 4‑fluorobenzyl analogs, or the non‑fluorinated benzyl derivative [1]. The computed LogP of 1.0514 for the target compound reflects moderate lipophilicity contributed by the ortho‑fluorine; replacing the fluorine with hydrogen would reduce LogP and potentially alter membrane permeability, while moving the fluorine to the para position would change the electrostatic potential map without altering LogP significantly. Class‑level SAR from pyrrolidine carboxamide antimalarial series demonstrates that fluorination position on the benzyl ring directly modulates antiparasitic potency [2].

Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Commercial Purity and Cold-Chain Storage Requirements

The target compound is commercially available at a documented purity of 98% (HPLC area%) from multiple vendors, with specified storage at 2–8°C sealed under dry atmosphere . In contrast, the 2‑carboxamide regioisomer is typically offered at 95–97% purity without consistently specified cold‑storage requirements . The defined storage condition (2–8°C) for the 3‑carboxamide isomer reflects empirically determined thermal sensitivity, likely due to the free secondary amine on the pyrrolidine ring; procurement without adherence to this cold chain may result in degradation products that compromise downstream assay reproducibility.

Chemical Procurement Compound Management Reproducibility

Hydrogen-Bond Donor/Acceptor Profile vs. Carboxylic Acid Analogs

The target compound possesses 2 hydrogen‑bond donors (pyrrolidine N–H and amide N–H) and 2 hydrogen‑bond acceptors (amide C=O and fluorine), giving it an HBD/HBA profile of 2/2 . This contrasts with closely related building blocks such as 1‑(2‑fluorobenzyl)pyrrolidine‑3‑carboxylic acid (CAS 1086375‑30‑5), which has only 1 HBD (carboxylic acid O–H) and 3 HBA (carboxylic acid C=O, C–O, and fluorine) . The difference in HBD count directly affects the number of hydrogen bonds a molecule can donate to a biological target or to solvent, which is a critical determinant of binding free energy and membrane permeation according to Lipinski and related drug‑likeness frameworks.

Physicochemical Profiling Permeability Drug-Likeness

Evidence-Backed Application Scenarios


Fragment-Based Lead Discovery with Defined Fluorine Vector

In fragment‑based screening, libraries are built from building blocks that present hydrogen‑bond donor and acceptor groups at precise vectors. N‑(2‑Fluorobenzyl)pyrrolidine‑3‑carboxamide provides a 3‑carboxamide geometry (TPSA 41.13 Ų) that is structurally distinct from the 2‑carboxamide isomer , enabling exploration of binding pockets where the amide bond must project from position 3 of the pyrrolidine ring. The ortho‑fluorine provides a weak hydrogen‑bond acceptor and a ¹⁹F NMR handle for binding studies [1].

Late-Stage Functionalization for Kinase or Protease Inhibitors

The free secondary amine on the pyrrolidine ring (HBD count = 2, Ref. ) allows further derivatization such as N‑alkylation, N‑acylation, or reductive amination to generate diverse screening libraries. Because the compound is supplied at 98% purity with defined 2–8°C storage , it is suitable for parallel synthesis workflows where high starting material purity minimizes by‑product formation and simplifies purification.

Matched Molecular Pair Analysis for Fluorine Position SAR

When conducting a matched molecular pair analysis to isolate the effect of fluorine position on benzyl ring, N‑(2‑fluorobenzyl)pyrrolidine‑3‑carboxamide (LogP 1.0514 ) serves as the ortho‑fluoro member of the series. Its LogP differs from the non‑fluorinated benzyl analog by approximately +0.35 log units, a measurable shift that can be correlated with changes in membrane permeability or metabolic stability, and compared against the meta‑ and para‑fluoro isomers [1].

CNS Penetrant Probe Design with Defined H-Bond Pharmacophore

The 2‑fluorobenzyl moiety combined with the pyrrolidine‑3‑carboxamide core (2 HBD, 2 HBA ) creates a compact pharmacophore suitable for designing CNS‑penetrant probes when further optimized. The moderate LogP of 1.05 and low TPSA of 41.13 Ų are within the ranges typically associated with blood‑brain barrier permeability, offering a starting point for optimization that differs from the 2‑carboxamide scaffold in its hydrogen‑bond vector geometry [1].

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